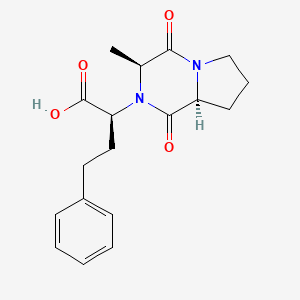

Enalapril Diketopiperazine Acid

Overview

Description

Enalapril Diketopiperazine (Enalapril EP Impurity D) is an impurity of Enalapril . It is a degradation product of enalapril maleate, which is prone to hydrolysis . The molecular formula of Enalapril Diketopiperazine Acid is C20H26N2O4 .

Synthesis Analysis

Enalapril Diketopiperazine can be synthesized from Ethyl (S)-2- [ (S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate and L-Proline . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .Molecular Structure Analysis

The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction; and the molecular dynamic showed a decentralized hydrogen on maleate driving a decomposition by charge transfer process while a centered hydrogen driving the stabilization .Chemical Reactions Analysis

Enalapril maleate is chemically unstable when mixed with excipients resulting in enalaprilat and diketopiperazine as the main degradation products . The solid-state diketopiperazine formation and the degradation process of enalapril maleate via intramolecular cyclization were found to be simultaneous .Physical And Chemical Properties Analysis

The molecular weight of Enalapril Diketopiperazine Acid is 330.4 g/mol . More detailed physical and chemical properties might be found in specific databases or scientific literature .Scientific Research Applications

Stability and Compatibility Studies

Enalapril Diketopiperazine Acid has been used in stability and compatibility studies . These studies evaluate the difference of stability and compatibility between the reference listed drug (RLD) and abbreviated new drug application (ANDA) formulations of enalapril maleate (EM). The studies use thermoanalytical methods, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and thermomechanical analysis (TMA) .

Formulation Research

The compound plays a key role in formulation research . The excipients in the formulation can ultimately affect the stability of the active ingredient by varying the water content, the pH of the microenvironment, and the reaction with the active pharmaceutical ingredient (API) .

Treatment of Cardiovascular Diseases

Enalapril Diketopiperazine Acid is used in the treatment of cardiovascular diseases . It is an angiotensin-converting enzyme inhibitor (ACEI) used in the treatment of cardiovascular diseases, including hypertension, left ventricular systolic dysfunction, and myocardial infarction .

Treatment of Diabetic Nephropathy

The compound is known to significantly retard renal function loss associated with diabetic nephropathy . This condition is caused by a combination of diabetes mellitus and hypertension .

Compatibility Studies with Excipients

Enalapril Diketopiperazine Acid has been used in compatibility studies with excipients . The compatibility of binary mixtures of drug and excipient were assessed, and it was concluded that the API does not have any incompatibility with listed excipients .

Reference Standard in Laboratory Tests

Enalapril Diketopiperazine Acid is used as a reference standard in laboratory tests . It is specifically prescribed in the British Pharmacopoeia .

Safety And Hazards

Future Directions

Several studies have been conducted to improve the stability of enalapril maleate and reduce the formation of diketopiperazine . Future research could focus on further improving the stability of enalapril maleate in solid dosage forms and exploring alternative methods to prevent the formation of diketopiperazine .

properties

IUPAC Name |

(2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBULCBUWNSQTL-QEJZJMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747695 | |

| Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalapril Diketopiperazine Acid | |

CAS RN |

115623-21-7 | |

| Record name | Enalapril diketopiperazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115623217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo[1,2-a]piperazin-2-yl]-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL DIKETOPIPERAZINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ANF43RJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)

![Naphtho[1,8-bc]pyran, 2-ethoxy-2,3,3a,4,5,6-hexahydro-, trans- (9CI)](/img/no-structure.png)

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)